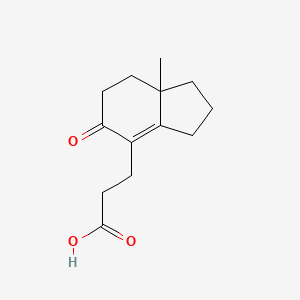
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid typically involves the reaction of 1-butene-2-one with 2-methylcyclopentanone . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions include derivatives with additional oxo or hydroxyl groups, as well as substituted compounds with different functional groups attached to the core structure.
Scientific Research Applications
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a bacterial metabolite.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The specific pathways and targets are still under investigation, but its role as a bacterial metabolite suggests it may be involved in microbial metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoic acid
- (1S,7AS)-7A-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-1-yl acetate
Uniqueness
3-(7a-Methyl-5-oxo-2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)propanoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. Its role as a bacterial metabolite further distinguishes it from other similar compounds, highlighting its potential biological significance.
Properties
CAS No. |
13368-04-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-inden-4-yl)propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13-7-2-3-10(13)9(4-5-12(15)16)11(14)6-8-13/h2-8H2,1H3,(H,15,16) |
InChI Key |
AGDGTUJFCJEYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1=C(C(=O)CC2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















